molecular formula C6H13N3O B3368864 1,4-Diazepane-5-carboxamide CAS No. 220364-88-5

1,4-Diazepane-5-carboxamide

Cat. No.: B3368864
CAS No.: 220364-88-5
M. Wt: 143.19 g/mol
InChI Key: BCXKGXBEQDZZLL-UHFFFAOYSA-N
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Description

1,4-Diazepane-5-carboxamide is a heterocyclic organic compound that features a diazepane ring with a carboxamide functional group.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepane-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triphenylphosphine, water, and various oxidizing and reducing agents . Reaction conditions are typically mild to moderate, ensuring the stability of the diazepane ring.

Major Products Formed

Major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted diazepane derivatives .

Scientific Research Applications

1,4-Diazepane-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1,4-diazepane-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may involve binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazepane-5-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1,4-diazepane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(10)5-1-2-8-3-4-9-5/h5,8-9H,1-4H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXKGXBEQDZZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630495
Record name 1,4-Diazepane-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220364-88-5
Record name 1,4-Diazepane-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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